2-[(4-nitrobenzyl)thio]-1H-benzimidazole
Overview
Description
2-[(4-Nitrobenzyl)thio]-1H-benzimidazole is a chemical compound with the molecular formula C14H11N3O2S and a molecular weight of 285.33 g/mol It is characterized by the presence of a benzimidazole core structure substituted with a 4-nitrobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution to deprotonate the thiol group.
- Introduce 4-nitrobenzyl chloride to the reaction mixture and stir at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Nitrobenzyl)thio]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed:
Oxidation: Formation of 2-[(4-aminobenzyl)thio]-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Reduction: Formation of 2-[(4-aminobenzyl)thio]-1H-benzimidazole.
Scientific Research Applications
2-[(4-Nitrobenzyl)thio]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole involves its interaction with biological targets, primarily through its nitro and benzimidazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-[(4-Aminobenzyl)thio]-1H-benzimidazole: Similar structure but with an amino group instead of a nitro group.
2-Mercaptobenzimidazole: Lacks the 4-nitrobenzyl substitution.
4-Nitrobenzyl chloride: Used as a precursor in the synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole.
Uniqueness: this compound is unique due to the presence of both a nitro group and a benzimidazole core, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNIBASRJXHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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